molecular formula C10H12O2 B1526608 3-Hydroxy-5-(propan-2-YL)benzaldehyde CAS No. 61345-73-1

3-Hydroxy-5-(propan-2-YL)benzaldehyde

Cat. No. B1526608
CAS RN: 61345-73-1
M. Wt: 164.2 g/mol
InChI Key: YZNLDOWUUMQMTN-UHFFFAOYSA-N
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Description

3-Hydroxy-5-(propan-2-YL)benzaldehyde is a chemical compound with the molecular formula C10H12O2 . It is used as a starting material for the synthesis of various derivatives .


Synthesis Analysis

The synthesis of 3-Hydroxy-5-(propan-2-YL)benzaldehyde involves several steps. It can be synthesized from isatins and 1,2-dibromoalkanes . The reaction of isatins with 1,2-dibromoalkanes yields a compound, which further reacts with NaN3 in DMF to produce 1-(4-azidoalkyl)indoline-2,3-dione .


Molecular Structure Analysis

The molecular structure of 3-Hydroxy-5-(propan-2-YL)benzaldehyde can be represented by the InChI code: 1S/C10H12O2/c1-7(2)9-3-8(6-11)4-10(12)5-9/h3-7,12H,1-2H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving 3-Hydroxy-5-(propan-2-YL)benzaldehyde are complex and depend on the conditions and reagents used. For instance, it can react with a vinyl ether of formula CHR1=CHOR2 (wherein R1 is hydrogen or alkyl and R2 is alkyl) or 3,4-dihydro-2H-pyran optionally substituted with one, two or three alkyl, in the presence of a weak acid to provide a compound of formula (4) above .


Physical And Chemical Properties Analysis

The molecular weight of 3-Hydroxy-5-(propan-2-YL)benzaldehyde is 164.2 . More detailed physical and chemical properties such as heat capacity, viscosity, Gibbs free energy of formation, enthalpy of fusion, etc., are not available in the search results .

Safety And Hazards

The safety and hazards associated with 3-Hydroxy-5-(propan-2-YL)benzaldehyde are not explicitly mentioned in the search results. It’s important to handle all chemical compounds with appropriate safety measures, and refer to Material Safety Data Sheets (MSDS) or other reliable sources for specific safety information .

properties

IUPAC Name

3-hydroxy-5-propan-2-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7(2)9-3-8(6-11)4-10(12)5-9/h3-7,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNLDOWUUMQMTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90726540
Record name 3-Hydroxy-5-(propan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-5-(propan-2-YL)benzaldehyde

CAS RN

61345-73-1
Record name 3-Hydroxy-5-(propan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90726540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirring solution of 3-(hydroxymethyl)-5-isopropylphenol in 10 mL of CH2Cl2 was added 1.23 g (5.69 mmol) of PCC. The mixture was stirred for 4.5 h, Et2O was added, and the mixture was stored in a refrigerator. The solvent was concentrated, and the crude product was purified by flash silica gel chromatography (15% EtOAc/hexanes) to provide 218 mg of 3-hydroxy-5-isopropylbenzaldehyde as a pale yellow solid.
Name
3-(hydroxymethyl)-5-isopropylphenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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